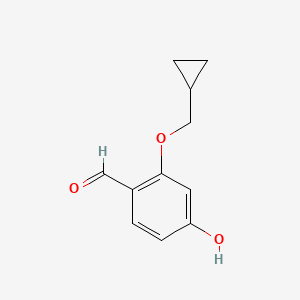
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is an organic compound with a molecular formula of C10H10O3 It is characterized by a benzaldehyde core substituted with a cyclopropylmethoxy group at the second position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Cyclopropylmethoxylation: The hydroxyl group at the fourth position is protected, and the benzaldehyde is subjected to a reaction with cyclopropylmethanol in the presence of a base such as sodium hydride. This results in the formation of this compound.
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, making it less hydrophobic.
2-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChI Key |
ZOSAQNWGEAQEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


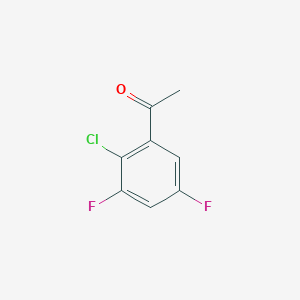
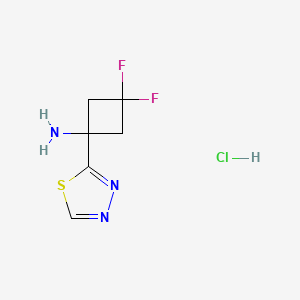

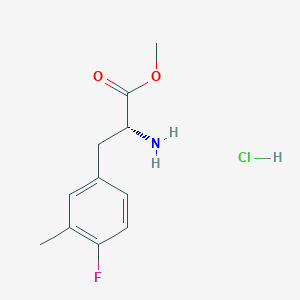
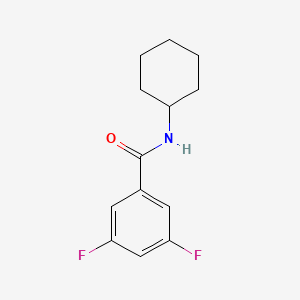
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

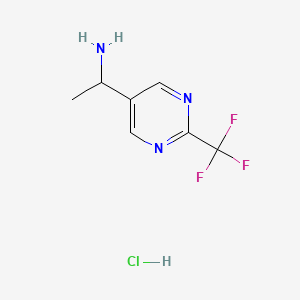
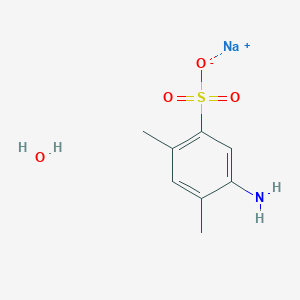
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)

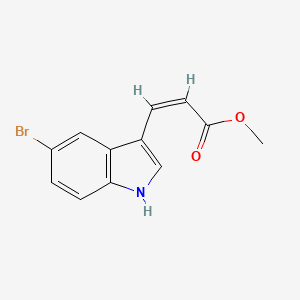
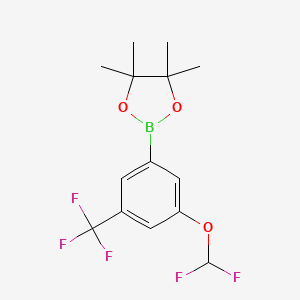
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
